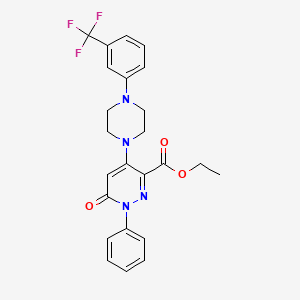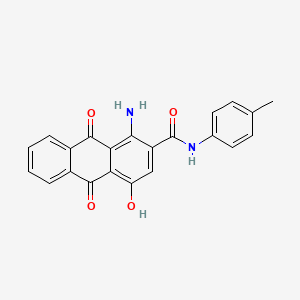
2-(2-Chloroethyl)benzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloroethyl)benzoyl chloride is an organic compound with the molecular formula C9H8Cl2O. It is a derivative of benzoyl chloride, where the benzoyl group is substituted with a 2-chloroethyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Mecanismo De Acción
Target of Action
Benzoyl chloride, 2-(2-chloroethyl)- primarily targets the benzylic position in organic compounds . The benzylic position is a part of the molecule that is directly adjacent to a benzene ring. This position is particularly reactive due to the ability of the benzene ring to stabilize the intermediate formed during the reaction .
Mode of Action
The interaction of Benzoyl chloride, 2-(2-chloroethyl)- with its targets involves a process known as nucleophilic substitution . In this process, a nucleophile (a molecule or ion that donates an electron pair) replaces a group in another molecule. The reaction can occur via two pathways: SN1 or SN2 . For primary benzylic halides, the reaction typically occurs via an SN2 pathway, while secondary and tertiary benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
The biochemical pathways affected by Benzoyl chloride, 2-(2-chloroethyl)- involve the formation of various organic compounds. The compound can react with alcohols to form esters and with amines to form amides . These reactions are part of larger biochemical pathways that lead to the synthesis of a wide range of organic compounds .
Pharmacokinetics
It’s known that the compound is a colorless, fuming liquid with an irritating odor . It reacts with water to produce hydrochloric acid and benzoic acid , which suggests that it may be rapidly metabolized and excreted in organisms.
Result of Action
The molecular and cellular effects of Benzoyl chloride, 2-(2-chloroethyl)-'s action primarily involve the formation of new organic compounds. As mentioned earlier, it can react with alcohols to form esters and with amines to form amides . These reactions can lead to the synthesis of a wide range of organic compounds, which can have various effects at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of Benzoyl chloride, 2-(2-chloroethyl)- can be influenced by various environmental factors. For instance, the presence of water can cause it to react and form hydrochloric acid and benzoic acid . Additionally, the rate of its reactions can be influenced by the presence of other substances, such as different nucleophiles .
Análisis Bioquímico
Biochemical Properties
Benzoyl Chloride, 2-(2-chloroethyl)- is involved in several biochemical reactions. It can undergo electrophilic aromatic substitution because aromaticity is maintained . The compound interacts with various enzymes and proteins, and the nature of these interactions is largely dependent on the specific biochemical context. For instance, it can react with alcohols to give the corresponding esters .
Molecular Mechanism
The molecular mechanism of action of Benzoyl Chloride, 2-(2-chloroethyl)- involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate can then react with nucleophiles to give a substitution or addition product .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(2-Chloroethyl)benzoyl chloride can be synthesized through the reaction of benzoyl chloride with 2-chloroethanol. The reaction typically involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chloroethyl)benzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the 2-chloroethyl group can be replaced by nucleophiles such as amines or alcohols.
Hydrolysis: The compound can be hydrolyzed to form 2-(2-chloroethyl)benzoic acid and hydrochloric acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or alcohols in the presence of a base like sodium hydroxide.
Hydrolysis: Water or aqueous solutions of acids or bases.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: 2-(2-substituted-ethyl)benzoyl derivatives.
Hydrolysis: 2-(2-chloroethyl)benzoic acid.
Reduction: 2-(2-chloroethyl)benzyl alcohol.
Aplicaciones Científicas De Investigación
2-(2-Chloroethyl)benzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for studying their functions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
Similar Compounds
Benzoyl chloride: Similar structure but lacks the 2-chloroethyl group.
2-Chloroethyl benzoate: Similar structure but with an ester group instead of a chloride.
2-(2-Chloroethyl)benzoic acid: Hydrolysis product of 2-(2-Chloroethyl)benzoyl chloride.
Uniqueness
This compound is unique due to the presence of both the benzoyl and 2-chloroethyl groups, which confer specific reactivity and applications not shared by its analogs. This makes it a valuable compound in various chemical and biological research contexts.
Propiedades
IUPAC Name |
2-(2-chloroethyl)benzoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O/c10-6-5-7-3-1-2-4-8(7)9(11)12/h1-4H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRRIFLRGGRFQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCl)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7274-47-7 |
Source


|
| Record name | 2-(2-chloroethyl)benzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl)acetamide](/img/structure/B2592299.png)




![N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide](/img/structure/B2592306.png)
![1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B2592308.png)
![2-isopropyl-3-(4-methoxybenzyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2592310.png)
![2-methoxy-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzene-1-sulfonamide](/img/structure/B2592313.png)

![N-(4-methoxyphenyl)-7-methyl-4-oxo-1-[(propylcarbamoyl)methyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2592315.png)

![2-{[2-ethyl-7-oxo-6-(2-phenylethyl)-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2592317.png)
